6-{[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
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Overview
Description
6-{[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridazin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves multiple steps. One common method starts with the preparation of the triazine core, which can be synthesized from cyanuric chloride. The cyanuric chloride undergoes nucleophilic substitution reactions with dimethylamine and ethylamine to form the desired triazine derivative. The final step involves the coupling of the triazine derivative with pyridazin-3-ol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the dimethylamino or ethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include the original amino derivatives.
- Substitution products depend on the nucleophile used and can include various substituted triazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions due to its ability to form stable complexes with proteins.
Industry: In the materials science industry, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 6-{[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol: This compound is similar in structure but has different substituents on the triazine ring.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another triazine derivative with three dimethylamino groups.
Uniqueness: 6-{[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is unique due to the presence of both dimethylamino and ethylamino groups on the triazine ring, as well as the pyridazin-3-ol moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15N7O2 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H15N7O2/c1-4-12-9-13-10(18(2)3)15-11(14-9)20-8-6-5-7(19)16-17-8/h5-6H,4H2,1-3H3,(H,16,19)(H,12,13,14,15) |
InChI Key |
VRJKTHLSQZACCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)C |
Origin of Product |
United States |
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